1-(indolin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(2-methylsulfonylbenzimidazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-25(23,24)18-19-14-7-3-5-9-16(14)21(18)12-17(22)20-11-10-13-6-2-4-8-15(13)20/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIWDDZISZXZLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(indolin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines an indoline moiety with a benzoimidazole derivative, which may enhance its biological activity. This article explores the biological activities of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as a COX-II inhibitor.
- Molecular Formula : C18H17N3O3S
- Molecular Weight : 355.41 g/mol
- IUPAC Name : 1-(2,3-dihydroindol-1-yl)-2-(2-methylsulfonylbenzimidazol-1-yl)ethanone
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of compounds structurally similar to this compound against various cancer cell lines. For instance, derivatives of benzo[d]imidazole have shown promising results against breast and prostate cancer cells:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 8l | MDA-MB-231 | 3.26 ± 0.24 | Induces apoptosis via caspase activation |
| 8l | 4T1 | 5.96 ± 0.67 | Disrupts F-actin protein assembly |
| 8f, 8i | MCF10A | >10 | Lower cytotoxicity compared to cancer cells |
The treatment with compound 8l resulted in cell cycle arrest in the G0/G1 phase and induced apoptosis characterized by increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) .
Antimicrobial Activity
The antimicrobial properties of similar indole and benzoimidazole derivatives have been extensively studied. Compounds derived from these structures have demonstrated significant activity against various bacterial strains and fungi:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 3ao | Staphylococcus aureus | < 1 |
| 3aq | Candida albicans | 3.9 |
| 3ad | Mycobacterium smegmatis | < 4 |
These compounds showed high efficacy against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .
COX-II Inhibition
The methyl sulfonyl group present in the compound is associated with selective inhibition of cyclooxygenase II (COX-II), an enzyme implicated in inflammatory processes and cancer progression. Research indicates that compounds with similar structures exhibit promising COX-II inhibitory activity, suggesting that this compound could be explored for anti-inflammatory applications .
Case Studies
A study evaluated the potential of indole derivatives, including those structurally related to our compound, against cancer cell lines such as MDA-MB-231 and PC-3. The results indicated that these compounds not only inhibited cell proliferation but also triggered apoptotic pathways, reinforcing their therapeutic potential .
Q & A
Basic: How can the synthesis of 1-(indolin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone be optimized for improved yield and purity?
Methodological Answer:
Optimization involves solvent selection (e.g., DMF for solubility and reactivity ), controlled reflux conditions (16–24 hours), and purification via recrystallization (ethanol or dioxane) . Monitoring reaction progress with TLC ensures completion, while anhydrous potassium carbonate minimizes side reactions . Yield improvements (up to 88%) are achieved by maintaining stoichiometric ratios and inert atmospheres .
Basic: Which analytical techniques are most reliable for structural confirmation of this compound?
Methodological Answer:
¹H-NMR and ¹³C-NMR are critical for confirming backbone connectivity (e.g., δ 12.56 ppm for NH protons in benzimidazole derivatives ). IR spectroscopy identifies functional groups (e.g., C=O at ~1639 cm⁻¹ ). X-ray crystallography resolves stereochemistry and crystal packing . Mass spectrometry (HRMS) validates molecular weight .
Basic: What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ comparison with ascorbic acid) .
- Antimicrobial activity : Disk diffusion or microdilution assays against fungal/bacterial strains (e.g., Candida albicans, Staphylococcus aureus) .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HeLa) to assess selectivity .
Advanced: How does substitution on the benzimidazole ring influence biological activity?
Methodological Answer:
Electron-withdrawing groups (e.g., methylsulfonyl) enhance electrophilic interactions with target enzymes . Bulky substituents (e.g., benzoylphenoxy) improve antimicrobial activity by increasing membrane permeability . Comparative SAR studies using derivatives with varied substituents (e.g., nitro, methoxy) reveal trends in potency and selectivity .
Advanced: What in vitro models are appropriate for mechanistic studies?
Methodological Answer:
- Enzymatic inhibition : Sphingosine 1-phosphate lyase (S1PL) inhibition assays (IC₅₀ determination via LC-MS) .
- Tubulin polymerization : Fluorescence-based assays to evaluate disruption of microtubule dynamics .
- NF-κB pathway : Luciferase reporter assays in HEK293 cells to measure transcriptional inhibition .
Advanced: How to resolve discrepancies in bioactivity data across studies?
Methodological Answer:
Cross-validate using orthogonal assays (e.g., combine DPPH and ABTS for antioxidant consistency) . Ensure compound purity (>95% via HPLC) and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) . Analyze structural analogs to isolate confounding variables (e.g., methylsulfonyl vs. acetyl groups) .
Advanced: How to design molecular docking studies for target prediction?
Methodological Answer:
Use AutoDock Vina or Schrödinger Suite with PDB structures (e.g., tubulin: 1SA0, S1PL: 3W2H). Validate docking poses via molecular dynamics simulations (50 ns trajectories) . Mutagenesis studies (e.g., alanine scanning) confirm critical binding residues predicted in silico .
Advanced: How to assess environmental persistence and degradation pathways?
Methodological Answer:
Perform hydrolysis/photolysis studies under simulated environmental conditions (pH 5–9, UV light). Analyze metabolites via LC-QTOF-MS and model persistence using EPI Suite’s BIOWIN . Soil microcosm experiments quantify biodegradation half-life (t₁/₂) .
Advanced: What strategies mitigate side reactions during synthesis?
Methodological Answer:
- Acetyl group removal : Avoid strong bases (e.g., triethylamine) or use protecting groups (e.g., tert-butyldimethylsilyl) .
- Byproduct formation : Optimize stoichiometry (1:1.2 molar ratio of nucleophile to electrophile) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted intermediates .
Advanced: How to enhance fungal selectivity over mammalian cells?
Methodological Answer:
Modify substituents to target fungal-specific enzymes (e.g., CYP51 in ergosterol biosynthesis). Use cytotoxicity ratios (CC₅₀ mammalian cells / IC₅₀ fungal cells) to prioritize derivatives. Introduce polar groups (e.g., hydroxyl) to reduce mammalian membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
